molecular formula C8H10N2O2S B1628112 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione CAS No. 360-80-5

3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione

Cat. No. B1628112
CAS RN: 360-80-5
M. Wt: 198.24 g/mol
InChI Key: JXIUDFUSAVZJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione, commonly known as Methazolamide, is an organic compound that belongs to the class of sulfonamide drugs. It is a carbonic anhydrase inhibitor, which means it inhibits the activity of the enzyme carbonic anhydrase. Methazolamide is used as a treatment for glaucoma, a condition that causes damage to the optic nerve due to increased intraocular pressure.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 3-Methyl-3,4-dihydro-1lambda6,2,4-benzothiadiazine-1,1(2H)-dione has been explored for its potential in synthesizing bioactive heteroaryl thiazolidine-2,4-diones with antimicrobial properties. A study demonstrated the synthesis of new heterocyclic moieties linked to thiazolidine-2,4-dione, which were screened for their antimicrobial activities against various pathogens including Staphylococcus aureus, Proteus vulgaris, and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Novel Synthesis Routes

Research into benzothiadiazine derivatives has led to the discovery of novel synthesis routes, enabling the formation of new classes of compounds such as benzimidazoles, benzothiazoles, and benzothiadiazines through oxidative cyclization. This method promotes new C-N and S-N bond formations at ambient temperatures, expanding the possibilities for creating diverse pharmacologically relevant structures (Naresh, Kant, & Narender, 2014).

Tissue Selectivity and K(ATP) Channel Activation

Significant findings have been reported on the impact of substituents in benzothiadiazine dioxides on their effectiveness as K(ATP) channel activators. The modifications in substituents have shown to significantly influence both the potency and tissue selectivity, offering insights into designing compounds with specific therapeutic targets. This research highlights the potential for developing selective inhibitors of insulin release or myorelaxant activities based on benzothiadiazine dioxides (Boverie et al., 2005).

Structural Studies

Structural studies on benzothiadiazine derivatives have provided valuable information regarding their crystal structures, contributing to a deeper understanding of their chemical behavior and potential applications in various fields. Detailed analysis of compounds such as 3-aminomethyl-1,2,4-benzothiadiazine-1,1-dioxide and its derivatives has shed light on their molecular configurations, facilitating the design of more effective and selective agents (Bombieri et al., 1990).

properties

IUPAC Name

3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIUDFUSAVZJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618584
Record name 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

360-80-5
Record name 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Reactant of Route 2
3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Reactant of Route 3
3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Reactant of Route 4
3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Reactant of Route 5
3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Reactant of Route 6
3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.